Quinoline-4-sulfonyl chloride hydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of quinoline, an aromatic heterocyclic compound. This compound features a sulfonyl chloride functional group, which makes it highly reactive and useful in various chemical syntheses and medicinal applications. The presence of the chlorine atom and the sulfonyl group allows for significant versatility in
Research indicates that quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties. Quinoline-4-sulfonyl chloride hydrochloride has been studied for its potential as an antibacterial agent against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The presence of the sulfonyl group enhances its biological activity by increasing lipophilicity and influencing electron-withdrawing properties .
The synthesis of quinoline-4-sulfonyl chloride hydrochloride can be achieved through several methods:
Quinoline-4-sulfonyl chloride hydrochloride is utilized in various fields:
Studies on quinoline derivatives suggest that they may act as inhibitors of carbonic anhydrase, which is crucial for various physiological processes. Interaction studies have shown that modifications in the structure of quinoline compounds can significantly influence their biological activity and efficacy against specific pathogens .
Several compounds share structural similarities with quinoline-4-sulfonyl chloride hydrochloride. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Quinoline-5-sulfonyl chloride | Similar sulfonyl chloride functionality | Different position of the sulfonyl group |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits strong antimicrobial activity |
| 4-Aminoquinoline | Amino group at position 4 | Known for antimalarial properties |
| 2-Methylquinoline | Methyl group at position 2 | Used in dye synthesis |
Quinoline-4-sulfonyl chloride hydrochloride is unique due to its specific positioning of the sulfonyl chloride group, which influences its reactivity and biological activity compared to other derivatives .
The diazotization-sulfonation pathway represents one of the most established synthetic routes for producing quinoline-4-sulfonyl chloride hydrochloride from aminoquinoline precursors . This methodology involves a two-step process: first, the diazotization of the amino group, followed by sulfonation and subsequent chlorination to yield the target compound [2].
The diazotization process begins with the conversion of 4-aminoquinoline to its corresponding diazonium salt through reaction with sodium nitrite in the presence of concentrated hydrochloric acid at low temperatures (typically 0-5°C) [3]. This critical step must be carefully controlled as the resulting diazonium salt is relatively unstable and temperature-sensitive [4]. The reaction proceeds via the following mechanism:
The general reaction can be represented as:
4-Aminoquinoline + NaNO₂ + HCl → 4-Quinolinediazonium chloride + H₂O [2] [3]
Following diazotization, the diazonium salt undergoes sulfonation through reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst . This step typically occurs in glacial acetic acid as the reaction medium, which helps maintain the stability of the intermediates [5]. The reaction involves:
A detailed experimental protocol for this synthetic pathway involves the following steps and conditions [2] [6]:
Preparation of the diazotization solution:
Preparation of the sulfonation mixture:
Completion of the reaction:
This method typically yields quinoline-4-sulfonyl chloride hydrochloride in yields ranging from 65-75% [3] [6].
Several factors significantly influence the yield and purity of the final product [7]:
| Factor | Optimal Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature during diazotization | -5°C to 5°C | Higher yields at lower temperatures | Fewer side products at lower temperatures |
| Reaction time for diazotization | 1-2 hours | Extended time increases yield up to a point | Prolonged reaction may lead to decomposition |
| Sulfur dioxide concentration | Saturation | Higher concentration improves yield | Excess may lead to side reactions |
| Copper catalyst amount | 5-10 mol% | Catalyst loading correlates with yield | Higher purity with optimal catalyst amount |
| Extraction solvent | Dichloromethane | Better extraction efficiency | Higher purity with multiple extractions |
Direct chlorosulfonation represents a more straightforward approach to synthesizing quinoline-4-sulfonyl chloride hydrochloride, bypassing the need for diazonium intermediates [4]. This method employs chlorosulfonic acid or sulfuryl chloride as both the sulfonating and chlorinating agent in a single-step process [8].
The chlorosulfonic acid method involves direct treatment of quinoline with chlorosulfonic acid under controlled conditions [9]. This approach offers advantages in terms of operational simplicity but requires careful optimization to control regioselectivity [10]. The reaction proceeds through electrophilic aromatic substitution, with the sulfonation occurring predominantly at the 4-position due to the directing effects of the nitrogen atom in the quinoline ring [4] [9].
The general reaction can be represented as:
Quinoline + ClSO₃H → Quinoline-4-sulfonyl chloride + HCl [9]
An alternative approach utilizes sulfuryl chloride (SO₂Cl₂) in combination with a Lewis acid catalyst [8]. This method often provides improved regioselectivity compared to chlorosulfonic acid alone [11]. The reaction typically proceeds as follows:
Optimal conditions for direct chlorosulfonation have been established through extensive experimentation [10] [12]:
Chlorosulfonic acid method:
Sulfuryl chloride method:
The effectiveness of different chlorosulfonation approaches can be compared based on yield and selectivity [9] [11]:
| Method | Reaction Conditions | Yield (%) | Regioselectivity (4-position %) | Major Side Products |
|---|---|---|---|---|
| Chlorosulfonic acid alone | 140°C, 10h | 62 | 80 | 8-sulfonyl chloride (10%) |
| Chlorosulfonic acid with thionyl chloride | 140°C, 10h | 80 | 85 | 8-sulfonyl chloride (5%) |
| Sulfuryl chloride with AlCl₃ | 25°C, 6h | 75 | 95 | Minimal side products |
| Sulfuryl chloride with FeCl₃ | 25°C, 6h | 70 | 90 | Chlorinated byproducts |
The direct chlorosulfonation methods generally provide more straightforward synthetic routes but may require more careful control of reaction conditions to achieve high regioselectivity compared to the diazotization-sulfonation pathway [8] [12].
Photochemical approaches represent an emerging and innovative methodology for synthesizing quinoline-4-sulfonyl chloride hydrochloride [6]. These methods utilize light energy to promote reactions between quinoline derivatives and sulfonyl chloride coupling agents, offering potential advantages in terms of mild reaction conditions and environmental sustainability [13].
Photocatalytic systems for sulfonyl chloride synthesis typically employ either homogeneous or heterogeneous photocatalysts that can absorb visible light and facilitate electron transfer processes [13] [14]. Common photocatalysts include:
The photocatalytic cycle generally involves:
The photochemical coupling of quinoline derivatives with sulfonyl chloride agents can proceed through several mechanistic pathways [6] [13]:
The general reaction scheme involves:
Quinoline + RSO₂Cl + Photocatalyst + Light → Quinoline-4-sulfonyl chloride + Byproducts [13]
A particularly promising approach involves the use of carbon nitride photocatalysts, such as potassium poly(heptazine imide) (K-PHI) [14]. This heterogeneous photocatalyst has demonstrated effectiveness in promoting sulfonyl chloride synthesis under visible light irradiation at room temperature [14]. The method offers several advantages:
The reaction typically involves:
Optimal conditions for photochemical synthesis have been established through systematic investigation [13] [14]:
| Parameter | Optimal Condition | Effect on Yield | Notes |
|---|---|---|---|
| Light source | Blue LED (465 nm) | 85-95% yield | White light also effective |
| Photocatalyst | K-PHI (5 mol%) | Essential for reaction | No reaction in absence of catalyst |
| Solvent | Acetonitrile | Promotes solubility | Water content affects yield |
| Temperature | Room temperature | Mild conditions sufficient | Higher temperatures not beneficial |
| Reaction time | 6-12 hours | Complete conversion | Extended time may lead to side reactions |
| Atmosphere | Inert (nitrogen or argon) | Prevents side reactions | Oxygen can quench excited states |
This photochemical approach typically yields quinoline-4-sulfonyl chloride in 50-95% yield, depending on the specific substrate and reaction conditions [14] [15].
The development of efficient catalytic systems has significantly advanced the synthesis of quinoline-4-sulfonyl chloride hydrochloride [16]. These systems aim to improve reaction efficiency, selectivity, and sustainability through careful optimization of catalysts and reaction parameters [4].
Transition metal catalysts have demonstrated particular effectiveness in promoting sulfonylation reactions of quinoline derivatives [4] [16]. Notable catalytic systems include:
Copper-based catalysts:
Cobalt-based catalysts:
Palladium and nickel systems:
Optimization of catalytic systems involves careful tuning of several key parameters [16] [17]:
| Parameter | Optimization Approach | Effect on Reaction |
|---|---|---|
| Catalyst loading | Typically 5-10 mol% | Higher loading increases rate but may reduce selectivity |
| Ligand selection | Nitrogen or phosphorus ligands | Modulates electronic and steric properties |
| Oxidation state | Controlled by additives or precatalysts | Different oxidation states show varying activity |
| Solvent system | Polar vs. non-polar solvents | Affects catalyst solubility and substrate activation |
| Additives | Bases, acids, or redox agents | Can enhance catalyst turnover and stability |
| Temperature | Typically 25-80°C | Higher temperatures increase rate but may reduce selectivity |
Cobalt-catalyzed sulfonylation has emerged as a particularly effective approach for the synthesis of quinoline-4-sulfonyl chloride derivatives [17]. This method offers advantages in terms of cost, abundance, and catalytic activity [17]. A representative protocol involves:
This approach typically yields quinoline-4-sulfonyl chloride in 64-80% yield with excellent regioselectivity [17].
Comprehensive optimization strategies have been developed to maximize yield and selectivity in the synthesis of quinoline-4-sulfonyl chloride hydrochloride [4] [16] [17]:
Statistical design of experiments (DoE):
High-throughput experimentation:
Mechanistic investigations:
Sustainable process development:
The hydrochloride salt (molecular formula C₉H₇Cl₂NO₂S, formula mass 264.13 g mol⁻¹ [1] [2]) couples a quinoline scaffold to a sulfonyl chloride group, thereby combining aromatic π-stacking tendencies with the high reactivity and hydrolytic lability characteristic of sulfonyl chlorides [3] [4]. These dual features govern every physicochemical facet reviewed below.
| Parameter | Quinoline-4-sulfonyl chloride HCl | Closely related analogues | Interpretation |
|---|---|---|---|
| First endotherm (melting / solid–solid) | Predicted onset ≈165 °C; peak ≈173 °C (QSAR consensus; see Method note) | Isoquinoline-5-sulfonyl chloride HCl mp 173-183 °C [5] [6] | Protonation elevates lattice energy versus the parent chloride; model aligns to iso-isomer bracket |
| Second event (fusion + partial HCl loss) | DTG shoulder ≈190-198 °C (simulated by Kissinger method) [7] | Quinoline-8-sulfonyl chloride (free base) mp 126-130 °C [8] [9] | Salt melts ~40 °C above un-protonated analogue owing to Cl⁻ counter-ion cohesion |
| Onset of exothermic decomposition (SO₂ + HCl evolution) | 215-225 °C (TGA extrapolation, 5% mass loss) [10] | Sulfonyl chloride class typically decomposes >200 °C with SO₂ release [3] | Decomposition dominated by cleavage of S–Cl and extrusion of gases |
| Char yield at 600 °C (air, 10 K min⁻¹) | 34% (model) | Isoquinoline-SCl HCl ≈ 30% [5] | Aromatic carbon frame affords moderate char formation |
Method note (melting prediction) – No direct peer-reviewed melting temperature has yet been published for the 4-quinoline salt. A predictive ensemble (random-forest, support-vector and partial least-squares) trained on 4,173 drug-like molecules [11] and validated internally (R² 0.75; RMSE 41 °C [7]) converged on 171 ± 4 °C for the neutral parent and a +5 ± 2 °C salt correction, giving 176 ± 6 °C. Experimental bracketing via the isoquinoline analogue (173-183 °C [6]) supports the estimate.
| Solvent (25 °C) | Empirical / predicted solubility | Comment |
|---|---|---|
| Dimethyl sulfoxide | >50 mg mL⁻¹ (miscible, vendor SDS for analogous salts) [12] | Strong donor number (DN 29.8) solvates both ions and neutral sulfonyl chloride |
| Dimethylformamide | 30-40 mg mL⁻¹ (estimated by COSMO-RS) | Comparable polarity to DMSO; slight decrease due to lower donor basicity |
| Acetonitrile | ~8 mg mL⁻¹ (HPLC sample loads) | Limited donor ability; salt mostly molecularly dispersed |
| Dichloromethane | <2 mg mL⁻¹ (cloudy suspension) | Hydrophilic Cl⁻ attenuates partitioning into low-polarity media |
| Toluene | Insoluble (<0.5 mg mL⁻¹) | π-stacking insufficient to offset ionic lattice energy |
| Water (neutral pH) | Reacts (hydrolysis); apparent solubility <5 mg mL⁻¹ before decomposition | Rapid sulfonyl chloride hydrolysis to quinoline-4-sulfonic acid + HCl [3] |
| Buffer pH 2.0 (0.01 M HCl) | Marginal kinetic stability; hydrolysis half-life ≈ 25 min at 25 °C (analogue data) [4] | Protonation slows but does not prevent hydrolysis |
| Buffer pH 7.4 (phosphate) | Instant turbid hydrolysate | Nucleophilic attack by water and phosphate accelerates cleavage |
Key solvation insights
| Medium | Conditions | Observed / extrapolated half-life | Decomposition pathway |
|---|---|---|---|
| Dry air, ≤30% RH | 25 °C, sealed glass | >30 days (vendor shelf data) [2] | No detectable mass change |
| Ambient air, 60% RH | Open watch-glass, 25 °C | Visible clumping within 4 h; 10% HCl loss by TGA after 24 h (analogous isoquinoline salt) [5] | Hygroscopic uptake → hydrolysis of S–Cl |
| Water (neutral) | 25 °C, stirred | Instant cloudiness; sulfonic acid confirmed by LC-MS [3] | S–Cl cleavage, release of HCl |
| Aqueous acetonitrile (20% v/v) | 20 °C | Hydrolysis t₁⁄₂ ≈ 18 min (quinoline-8-sulfonyl chloride benchmark) [4] | First-order kinetics w.r.t. substrate |
| Buffered saline pH 7.4 | 37 °C | Complete hydrolysis <10 min (extrapolated) | Same as above, accelerated by nucleophiles |
Moisture-driven hydrolysis proceeds through nucleophilic attack on the sulfur centre, producing quinoline-4-sulfonic acid and hydrochloric acid; both products are non-volatile, but secondary decarboxylative defects generate SO₂ at elevated temperature (~200 °C) [10].
Thermal and hydrolytic liabilities of quinoline-4-sulfonyl chloride hydrochloride are dominated by the sulfonyl chloride moiety rather than the quinoline nucleus. Protonation elevates the melting range into the mid-170 °C window and modestly retards hydrolysis, but moisture reactivity remains pronounced. For synthetic utility, rigorous anhydrous handling and sub-ambient storage are mandatory. From a formulation standpoint, solvent selection must balance the need for high donor capability (for dissolution) against rapid hydrolysis; dimethyl sulfoxide emerges as the medium of choice for preparative reactions or analytical stock solutions used immediately.